molecular formula C19H23NO3 B5160362 2-(3,4-dimethylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide

2-(3,4-dimethylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide

Cat. No.: B5160362
M. Wt: 313.4 g/mol
InChI Key: VLIHZVFJWNREDN-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide is an organic compound with a complex structure, characterized by the presence of both phenoxy and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide typically involves the reaction of 3,4-dimethylphenol with 2-(4-methoxyphenyl)ethylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the formation of the acetamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-(3,4-Dimethylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(3,4-dimethylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-((3,4-Dimethylphenoxy)ac)carbohydrazonoyl)-2-methoxyphenyl 4-chlorobenzoate
  • 2-Methoxyphenyl isocyanate
  • 2-(3-Hydroxy-4-methoxyphenyl) ethyl-1-O-β-D-(4-O-feruloyl) glucopyranoside

Uniqueness

2-(3,4-Dimethylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-14-4-7-18(12-15(14)2)23-13-19(21)20-11-10-16-5-8-17(22-3)9-6-16/h4-9,12H,10-11,13H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIHZVFJWNREDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NCCC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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